molecular formula C6H10N4O2 B1630733 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 6825-71-4

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No. B1630733
Key on ui cas rn: 6825-71-4
M. Wt: 170.17 g/mol
InChI Key: HRAWNPOJGRIJSB-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

Hydrazine (2.19 mL, 70 mmol) was added to (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate (15.0 g, 58 mmol) in DMF (50 mL). The reaction mixture was heated to 100° C. for 1 hr, then cooled to room temperature. The DMF was removed in vacuo, then the residue was slurried in a 95:5 mixture of DCM:2M methanolic ammonia solution. The resulting precipitate was filtered off, washed with a 95:5 mixture of DCM:MeOH, and dried under vacuum to afford 5.72 g (58%) of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate as a white solid. 1H NMR (400 MHz, DMSO) δ 10.53 (s, 1H), 5.28 (br, 4H), 4.14 (q, J=7.1, 2H), 1.33-1.15 (t, J=7.1, 3H).
Quantity
2.19 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[NH2:3]/[C:4](/C(Cl)(Cl)Cl)=[C:5](/[C:11]#[N:12])\[C:6]([O:8][CH2:9][CH3:10])=[O:7]>CN(C=O)C>[NH2:3][C:4]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:11]([NH2:12])[NH:2][N:1]=1

Inputs

Step One
Name
Quantity
2.19 mL
Type
reactant
Smiles
NN
Name
Quantity
15 g
Type
reactant
Smiles
N\C(=C(/C(=O)OCC)\C#N)\C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was slurried in a 95:5 mixture of DCM
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with a 95:5 mixture of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
MeOH, and dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1C(=O)OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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